(R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid
CAS No.:
Cat. No.: VC17357486
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2O2S |
|---|---|
| Molecular Weight | 172.21 g/mol |
| IUPAC Name | 2-[(1R)-1-aminoethyl]-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10)/t3-/m1/s1 |
| Standard InChI Key | ZXTOHPCVEPZUIA-GSVOUGTGSA-N |
| Isomeric SMILES | C[C@H](C1=NC=C(S1)C(=O)O)N |
| Canonical SMILES | CC(C1=NC=C(S1)C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of (R)-2-(1-aminoethyl)thiazole-5-carboxylic acid consists of a thiazole ring—a heterocycle with sulfur at position 1 and nitrogen at position 3. The carboxylic acid group at position 5 introduces polarity and hydrogen-bonding capacity, while the (R)-configured aminoethyl side chain at position 2 contributes to stereochemical diversity. The planar thiazole ring facilitates π-π stacking interactions, which are critical for binding to biological targets.
Key Structural Features:
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Thiazole Ring: Aromatic, with delocalized π-electrons across the S-C-N-C-C backbone.
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Carboxylic Acid Group: Enhances solubility in polar solvents and participates in acid-base reactions.
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Chiral Center: The (R)-configuration at the aminoethyl group influences stereoselective interactions.
Spectroscopic and Computational Insights
Density Functional Theory (DFT) studies on thiazole-5-carboxylic acid analogs reveal four stable conformers depending on the orientation of the carboxylic group (Table 1) . While the exact conformational landscape of (R)-2-(1-aminoethyl)thiazole-5-carboxylic acid remains unexplored, comparisons to related compounds suggest similar stability trends. For instance, the most stable conformer of thiazole-5-carboxylic acid (T5CA_1) has a planar carboxylic group, with relative energies of other conformers ranging up to 29.84 kJ/mol .
Table 1: Relative Energies of Thiazole-5-Carboxylic Acid Conformers (DFT/B3LYP/6-311++G(d,p))
| Conformer | Relative Energy (kJ/mol) | Planarity of Carboxylic Group |
|---|---|---|
| T5CA_1 | 0.00 | Planar |
| T5CA_2 | 0.14 | Planar |
| T5CA_3 | 27.11 | Non-planar |
| T5CA_4 | 29.84 | Non-planar |
Synthesis and Synthetic Strategies
General Approaches
(R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid is synthesized via multistep routes involving:
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Thiazole Ring Formation: The Hantzsch thiazole synthesis, which condenses thioureas with α-halo ketones, is a common method to construct the thiazole core.
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Side-Chain Introduction: The aminoethyl group is typically introduced via nucleophilic substitution or reductive amination.
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Carboxylic Acid Functionalization: Oxidation of a methyl group or hydrolysis of nitriles yields the carboxylic acid moiety.
Optimization Challenges
Yields depend critically on reaction conditions:
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Temperature: Elevated temperatures (80–120°C) accelerate ring closure but risk racemization.
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Catalysts: Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency.
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Solvents: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
Conformational and Electronic Analysis
DFT-Based Conformational Stability
Natural Bond Orbital (NBO) analysis of thiazole-5-carboxylic acid analogs reveals that planar conformers (T5CA_1 and T5CA_2) exhibit stronger stabilization energies due to resonance-assisted hydrogen bonding between the carboxylic OH and ring nitrogen . Non-planar conformers (T5CA_3 and T5CA_4) display reduced stability, with stabilization energies <10 kJ/mol .
HOMO-LUMO and Excited-State Properties
| Conformer | HOMO-LUMO Gap (eV) |
|---|---|
| T5CA_1 | 5.36 |
| T5CA_2 | 5.32 |
| T5CA_3 | 5.47 |
| T5CA_4 | 5.35 |
Applications in Drug Development and Beyond
Medicinal Chemistry
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Antibiotic Development: Structural similarity to thiamine (vitamin B₁) suggests potential as a metabolic inhibitor.
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Anticancer Agents: The planar thiazole ring may intercalate DNA, while the aminoethyl side chain could improve cellular uptake.
Material Science
The compound’s conjugated π-system and carboxylic acid group make it a candidate for organic semiconductors or metal-organic frameworks (MOFs).
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